molecular formula C11H13NO3 B14814412 2-Cyclopropoxy-6-methoxybenzamide

2-Cyclopropoxy-6-methoxybenzamide

Cat. No.: B14814412
M. Wt: 207.23 g/mol
InChI Key: OOKAIIOEMZGTGS-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-6-methoxybenzamide is a benzamide derivative characterized by a cyclopropoxy substituent at the 2-position and a methoxy group at the 6-position of the benzamide core. Its molecular formula is C₁₁H₁₃NO₃, with a molecular weight of 207.23 g/mol. This compound has garnered interest in medicinal chemistry due to its structural uniqueness, combining the steric constraints of the cyclopropane ring with the electronic effects of the methoxy group.

Properties

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-cyclopropyloxy-6-methoxybenzamide

InChI

InChI=1S/C11H13NO3/c1-14-8-3-2-4-9(10(8)11(12)13)15-7-5-6-7/h2-4,7H,5-6H2,1H3,(H2,12,13)

InChI Key

OOKAIIOEMZGTGS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC2CC2)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropoxy-6-methoxybenzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction, where a suitable cyclopropyl halide reacts with the benzamide core in the presence of a base.

Industrial Production Methods: Industrial production of 2-Cyclopropoxy-6-methoxybenzamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Types of Reactions:

    Oxidation: The methoxy group in 2-Cyclopropoxy-6-methoxybenzamide can undergo oxidation to form corresponding quinones.

    Reduction: The benzamide core can be reduced to form amines.

    Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its ability to modulate biological pathways, particularly those involving signal transduction.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific signaling pathways.

    Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-6-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the hedgehog signaling pathway by binding to the smoothened (Smo) receptor, thereby preventing the activation of downstream signaling cascades. This inhibition can lead to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water (<0.1 mg/mL at 25°C) due to its lipophilic cyclopropoxy group.
  • Synthesis : Typically synthesized via nucleophilic substitution of 2-hydroxy-6-methoxybenzamide with cyclopropane bromide under basic conditions, yielding ~65–70% purity before recrystallization .

Comparison with Structurally Similar Compounds

To contextualize 2-cyclopropoxy-6-methoxybenzamide’s properties and utility, it is compared to three benzamide analogs (Table 1).

Structural and Electronic Effects

  • Cyclopropoxy vs. Alkoxy Substituents : The cyclopropoxy group introduces significant steric hindrance compared to linear alkoxy groups (e.g., methoxy, ethoxy). This reduces rotational freedom but enhances metabolic stability due to the cyclopropane ring’s resistance to oxidative degradation .
  • In contrast, nitro groups (e.g., in 2-ethoxy-5-nitrobenzamide) increase electron-withdrawing effects, altering reactivity .

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